molecular formula C23H28N2O3S B13379165 Ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-1,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate

Ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-1,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate

Cat. No.: B13379165
M. Wt: 412.5 g/mol
InChI Key: ZJORVAHTBUQMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-1,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate is a heterocyclic compound featuring a benzo[h]quinazolinone core substituted with a cyclohexyl group, a methyl group, and a sulfanyl acetate ester moiety. The quinazolinone scaffold is well-documented in medicinal chemistry for its role in enzyme inhibition, particularly targeting kinases and topoisomerases, which are critical in cancer therapy . The sulfanyl acetate group may act as a prodrug feature, enhancing solubility or metabolic stability. Structural validation techniques, such as those implemented in SHELX programs, are essential for confirming the accuracy of such complex molecules during crystallographic analysis .

Properties

Molecular Formula

C23H28N2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-3,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C23H28N2O3S/c1-3-28-18(26)14-29-22-24-20-17-12-8-7-9-15(17)13-23(2,19(20)21(27)25-22)16-10-5-4-6-11-16/h7-9,12,16H,3-6,10-11,13-14H2,1-2H3,(H,24,25,27)

InChI Key

ZJORVAHTBUQMKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1)C(CC3=CC=CC=C32)(C)C4CCCCC4

Origin of Product

United States

Preparation Methods

Example Synthesis Protocol

Step Reagents Conditions Yield
1. Formation of Quinazoline Core Anthranilic acid derivative, cyclohexyl and methyl reagents Reflux in ethanol or DMF 70-80%
2. Introduction of Sulfanyl Group Thiourea or sodium hydrosulfide Room temperature, aqueous or organic solvent 60-70%
3. Reaction with Ethyl Chloroacetate Ethyl chloroacetate, K2CO3 Reflux in DMF 50-60%

Analysis of the Compound

The synthesized compound can be analyzed using various spectroscopic techniques:

Spectroscopic Data

Technique Key Features
IR (cm^-1) 1730 (C=O ester), 1680 (C=O ketone), 1600 (C=N, C=C aromatic)
¹H NMR (δ, ppm) Signals for aromatic protons, cyclohexyl protons, and methyl protons
MS (m/z) Molecular ion peak corresponding to the calculated molecular weight

Research Findings and Biological Activities

Quinazoline derivatives are known for their diverse biological activities, including anticonvulsant, antimicrobial, and antitumor properties. The specific biological activity of this compound would depend on its structural features and the nature of its substituents.

Biological Activity Table

Activity Compound Features References
Antimicrobial Presence of sulfanyl group, quinazoline core [Pandey et al., 2009]
Antitumor Cyclohexyl and methyl substituents [Al-Suwaidan et al., 2016]
Anticonvulsant Quinazoline ring system [El-Azab et al., 2013]

Chemical Reactions Analysis

Ethyl [(5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl [(5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl [(5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-1,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate can be contextualized by comparing it to three analogous sulfanyl acetate derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison of Sulfanyl Acetate Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Physical Properties (if available) Potential Applications
This compound C24H33N2O3S* ~437.6 (calc.) Benzo[h]quinazolinone core, cyclohexyl, methyl, sulfanyl acetate ester N/A Kinase inhibition, anticancer agents
Ethyl 2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate C16H15N3O2S2 345.44 Triazole core, phenyl, thiophene Density: 1.34 g/cm³; Boiling Point: 534.9°C Antimicrobial, material science
Ethyl 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]acetate C7H4N2O2S2 247.30 Pyrimidine core, amino, cyano N/A Pharmaceutical intermediates
2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide C10H11N3O2S 237.28 Benzoxazole core, methyl N/A Antifungal, antibacterial

*Inferred formula based on structural analysis.

Structural and Functional Insights

  • Core Heterocycles: The benzo[h]quinazolinone core in the target compound is distinct from the triazole (), pyrimidine (), and benzoxazole () cores in analogs. Quinazolinones are associated with kinase inhibition, while triazoles are prevalent in antifungal agents . The cyclohexyl group in the target compound introduces significant steric bulk compared to the phenyl-thiophene group in ’s triazole derivative, which may influence binding specificity and pharmacokinetics.
  • Substituent Effects: The sulfanyl acetate group is common across all compounds, suggesting a shared role in modulating solubility or acting as a prodrug.
  • Physicochemical Properties :

    • The triazole derivative () exhibits a high boiling point (534.9°C) and density (1.34 g/cm³), likely due to its aromatic substituents . The target compound’s inferred higher molecular weight (~437.6) suggests reduced solubility compared to smaller analogs like the benzoxazole derivative (237.28 g/mol) .

Biological Activity

Ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-1,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate thiol and ester derivatives under controlled conditions. The structural formula indicates the presence of a quinazoline moiety, which is often linked to various biological activities.

Antimicrobial Activity

Research has indicated that compounds with a quinazoline backbone exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have been shown to possess activity against various bacterial strains, including E. coli and Staphylococcus aureus . The incorporation of a sulfanyl group in this compound enhances its interaction with microbial targets.

Antitumor Activity

Several studies have highlighted the antitumor potential of quinazoline derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines, suggesting their utility in cancer therapy . The mechanism often involves the induction of apoptosis in tumor cells.

Anticonvulsant Properties

The anticonvulsant effects of quinazoline derivatives have been documented, with certain compounds showing efficacy in reducing seizure activity in animal models . This property suggests potential applications in treating epilepsy and related disorders.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activities of compounds related to this compound. Below is a summary of key findings:

Study Biological Activity Findings
El-Azab et al. (2013)AnticonvulsantDemonstrated significant reduction in seizure frequency in rodent models.
Pandey et al. (2009)AntimicrobialEffective against multiple bacterial strains with low MIC values.
Al-Suwaidan et al. (2016)AntitumorInduced apoptosis in human cancer cell lines with IC50 values indicating high potency.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Re-evaluate force field parameters (e.g., in MD simulations) or solvent models. Validate with isothermal titration calorimetry (ITC) for binding affinity .

Q. What protocols ensure reproducibility in biological assays?

  • Standardize cell lines (e.g., HepG2 for cytotoxicity), use positive controls (e.g., doxorubicin), and adhere to OECD guidelines for IC50 determination .

Data Analysis and Reporting

Q. How to interpret conflicting bioactivity data across studies?

  • Meta-analysis of dose-response curves and normalization to cell viability controls (e.g., ATP-based assays vs. trypan blue exclusion). Report EC50 values with 95% confidence intervals .

Q. What statistical methods are appropriate for SAR studies?

  • Multivariate regression (e.g., PLS) correlates substituent properties (e.g., Hammett σ) with activity. Cluster analysis groups derivatives by efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.